Rhopaloic acid B
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Overview
Description
Rhopaloic acid B is a natural product found in Rhopaloeides with data available.
Scientific Research Applications
Synthesis and Chemical Applications
Rhopaloic Acid B has been recognized in the context of chemical synthesis. A catalytic method for site- and enantioselective addition of diborylmethane to allylic phosphates was introduced, highlighting the utility of the approach in the formal synthesis of cytotoxic natural products like Rhopaloic Acid A. This process involves different catalytic cross-coupling procedures (Shi & Hoveyda, 2016). Additionally, a stepwise annelation reaction has been developed to access pyrans from epoxides, which has potential in natural product synthesis, such as the preparation of Rhopaloic Acid A (Brioche et al., 2008).
Biological Activities and Applications
This compound is part of a group of terpenoids with biological activities, including RCE protease inhibitory activity, isolated from marine sponges. These compounds have been explored for their potential applications in biomedicine, particularly in cancer treatment and enzyme inhibition (Craig et al., 2002). Norsesterterpene peroxides, including Rhopaloic Acid H, isolated from marine sponges, exhibited significant cytotoxicity against various cell lines, indicating their potential in cancer therapy (Su et al., 2016).
Properties
Molecular Formula |
C24H38O3 |
---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
2-[(2R,5R)-5-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]oxan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C24H38O3/c1-18(2)9-6-10-19(3)11-7-12-20(4)13-8-14-22-15-16-23(27-17-22)21(5)24(25)26/h9,11,13,22-23H,5-8,10,12,14-17H2,1-4H3,(H,25,26)/b19-11+,20-13+/t22-,23-/m1/s1 |
InChI Key |
IFDPWHHQIPWEFF-FFLICMDGSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC[C@@H]1CC[C@@H](OC1)C(=C)C(=O)O)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC1CCC(OC1)C(=C)C(=O)O)C)C)C |
Synonyms |
rhopaloic acid B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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